molecular formula C21H28N2O3 B5596162 N-(4-methoxybenzyl)-N-(1,2,5-trimethyl-4-piperidinyl)-2-furamide

N-(4-methoxybenzyl)-N-(1,2,5-trimethyl-4-piperidinyl)-2-furamide

Cat. No. B5596162
M. Wt: 356.5 g/mol
InChI Key: SUTXCIMFRCHMFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves structural modifications to enhance their binding profiles or biological activities. For example, modifications on the amide bond and alkyl chain of related compounds can significantly affect their receptor affinity, as seen in studies on derivatives of high-affinity ligands for dopamine receptors (Perrone et al., 2000). Another approach involves the reaction of specific precursors with chlorosulfonyl isocyanate to yield novel derivatives with potential biological activities (El-Sawy et al., 2013).

Molecular Structure Analysis

Molecular structure analysis often involves examining how modifications to the molecular framework affect biological activity and receptor affinity. For instance, the introduction of semirigid analogues to the molecular structure can maintain receptor affinity within a certain range, demonstrating the importance of molecular flexibility and rigidity in drug design (Perrone et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving the N-(4-methoxybenzyl) group, such as its oxidative removal under specific conditions, highlight the compound's reactivity and potential for further modification (Yamaura et al., 1985). These reactions are crucial for understanding the compound's versatility and functional group manipulations.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, play a significant role in the compound's applications in research and development. While specific studies on N-(4-methoxybenzyl)-N-(1,2,5-trimethyl-4-piperidinyl)-2-furamide's physical properties are not detailed here, analogous compounds' investigations provide insights into how such properties can influence biological activity and chemical stability.

Chemical Properties Analysis

The chemical properties, including reactivity with various agents, stability under different conditions, and interaction with biological molecules, are essential for comprehending the compound's potential applications and safety profile. Studies on related compounds, such as the oxidative removal of protective groups or the synthesis of derivatives with enhanced biological activities, offer valuable information on the chemical behavior of such molecules (Yamaura et al., 1985; El-Sawy et al., 2013).

Scientific Research Applications

Oxidative Removal Techniques

  • Oxidative removal of N-(4-methoxybenzyl) group on 2,5-piperazinediones : This study demonstrates the use of cerium(IV) diammonium nitrate for the oxidative removal of the N-(4-methoxybenzyl) group under mild conditions. This method could be applied in the synthesis and modification of complex organic molecules, including drugs and functional materials (M. Yamaura et al., 1985).

Pharmacological Applications

  • Sigma receptor scintigraphy for breast cancer visualization : A study on N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) showed its potential in visualizing primary breast tumors through sigma receptors, which are overexpressed on breast cancer cells. This indicates a possible diagnostic application of related compounds in oncology (V. Caveliers et al., 2002).

Synthetic Chemistry and Material Science

  • Amidine protection for solution phase library synthesis : The study explores the use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, demonstrating a technique that could be useful in the parallel solution phase synthesis of complex organic libraries. Such methodologies are crucial for the development of new materials and pharmaceuticals (C. Bailey et al., 1999).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-(1,2,5-trimethylpiperidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-15-13-22(3)16(2)12-19(15)23(21(24)20-6-5-11-26-20)14-17-7-9-18(25-4)10-8-17/h5-11,15-16,19H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTXCIMFRCHMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)N(CC2=CC=C(C=C2)OC)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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